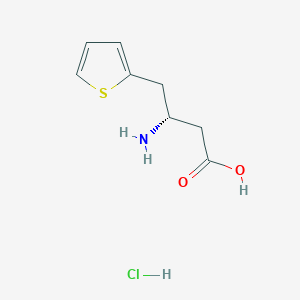

2-氯-6-甲氧基吡啶-4-甲醛

描述

The compound 2-Chloro-6-methoxypyridine-4-carbaldehyde is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including chemoenzymatic synthesis and Vilsmeier-Haack chlorination. For instance, enantiopure 2,2'-bipyridines are synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are then used as chiral ligands or organocatalysts in asymmetric synthesis . Another example is the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol that involves Vilsmeier-Haack chlorination . These methods could potentially be adapted for the synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Molecular Structure Analysis

X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Chloro-6-methoxypyridine-4-carbaldehyde.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers describe the use of pyridine compounds in the formation of Schiff bases, which are important in the synthesis of biologically active molecules and pesticides . Additionally, the transformation of 2-chloro-1,8-naphthyridine-3-carbaldehyde into different functionalities and its antimicrobial activity is discussed, indicating the versatility of pyridine aldehydes in chemical synthesis and their potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence properties of a related compound were investigated using UV-vis absorption and fluorescence spectroscopy, with the effects of solvents on the emission spectra also studied . These properties are important for applications in materials science and as probes in chemical and biological systems. The synthesis of tetrafluoropyridine derivatives and their subsequent reactions to yield various functional groups also highlight the reactivity of fluorinated pyridines .

科学研究应用

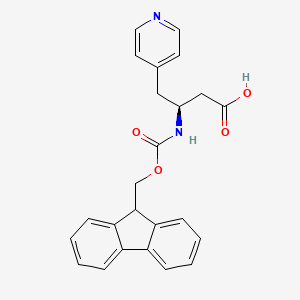

有机化合物的合成

2-氯-6-甲氧基吡啶-4-甲醛在各种有机化合物的合成中起着关键中间体的作用。研究表明,它在创建新的亚胺方面具有实用性,展示了在开发除草剂、杀菌剂、新生物抑制剂、抗病毒药物、抗癫痫药物、抗微生物药物、抗癌药物和抗结核药物,以及植物生长调节剂方面的潜力。该化合物能够发生席夫碱反应的能力突显了它在有机合成中的多功能性,为α-诺尼古丁衍生物和杀虫剂提供了一条途径(Gangadasu, Raju, & Jayathirtha Rao, 2002)。

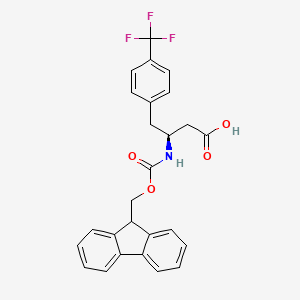

新型生物活性分子的开发

2-氯-6-甲氧基吡啶-4-甲醛已被用于开发新型2H-色酮衍生物,这些衍生物对各类细菌和真菌表现出显著的抗微生物活性。这一应用突显了该化合物在药物化学中的重要作用,特别是在设计具有潜在抗微生物特性的新治疗剂方面(El Azab, Youssef, & Amin, 2014)。

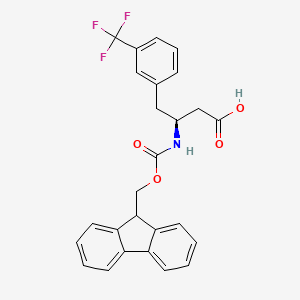

催化和合成增强

该化合物被用于增强复杂有机分子的合成。例如,它已参与合成二苯并呋喃羧醛,说明了它在促进具有潜在生物评估的化合物制备中的重要性。这说明了2-氯-6-甲氧基吡啶-4-甲醛如何帮助克服合成挑战,实现新化合物的生产(Yempala & Cassels, 2017)。

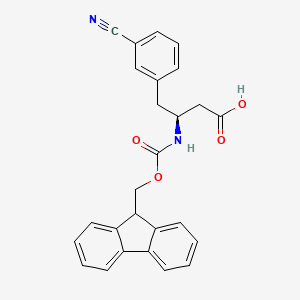

光物理性质研究

在光物理学领域,已经探索了2-氯-6-甲氧基吡啶-4-甲醛衍生物的独特性质。对相关分子的研究已深入探讨了它们的光物理行为,为了解激发态分子荧光的基本方面以及在开发荧光探针和材料方面的应用提供了见解,这对于理解分子荧光的基本方面至关重要(Yin et al., 2016)。

安全和危害

属性

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLUGWCEIUZBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376627 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxypyridine-4-carbaldehyde | |

CAS RN |

329794-31-2 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。